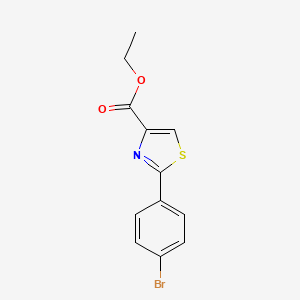

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate

Übersicht

Beschreibung

2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid ethyl ester

Wirkmechanismus

- The primary target of this compound is not explicitly mentioned in the available literature. However, thiazoles, including this compound, have diverse biological activities and can interact with various cellular components .

- Thiazoles have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, and antitumor drugs .

Target of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can lead to reduced inflammation and pain. Additionally, this compound may interact with proteins involved in cell signaling, thereby modulating cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound may also affect the expression of genes involved in cell proliferation and survival, leading to altered cellular metabolism and reduced tumor growth.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways. For instance, this compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reduced inflammation and tumor growth . At high doses, this compound may cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, thiazole derivatives can be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body . The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, leading to localized effects. The compound’s distribution can also influence its efficacy and toxicity, depending on the target tissue and the concentration achieved.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, the compound may be directed to the mitochondria, affecting cellular metabolism and energy production.

Biologische Aktivität

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀BrN₁O₂S

- Molecular Weight : Approximately 316.21 g/mol

- Melting Point : 94-96 ºC

- Density : About 1.22 g/cm³

The compound features a thiazole ring system, which is known for its diverse biological activities. The presence of the bromophenyl substituent is critical for its interactions with biological targets.

Antimicrobial Activity

Research highlights the antimicrobial properties of this compound, with studies demonstrating its efficacy against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been evaluated in several studies.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.75 | 1.5 |

These results indicate that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has also shown promise in anticancer applications. Studies have reported its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| PC-3 | 15.0 |

| HCT-116 | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cancer cell survival .

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation and survival.

- Receptor Binding : Docking studies suggest that it binds effectively to receptors associated with cancer pathways, potentially blocking their activity.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to increased apoptosis .

Study on Antiviral Properties

A study investigated the antiviral potential of thiazole derivatives, including this compound, against flaviviruses such as dengue and yellow fever viruses. The compound demonstrated significant inhibitory activity at low concentrations, suggesting its potential as an antiviral agent .

In Vivo Studies

In vivo studies have further validated the anticancer effects observed in vitro, showing reduced tumor growth in animal models treated with the compound. These findings support its development as a therapeutic agent .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting anti-inflammatory and anti-cancer activities. Its structural features contribute to the biological activity of various drug candidates. For instance, thiazole derivatives have shown promise in treating conditions such as epilepsy and cancer due to their ability to interact with specific biological targets .

Case Study: Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit notable anticancer properties. A study evaluated the efficacy of thiazole derivatives against liver carcinoma cell lines, revealing that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the potential of thiazole-based compounds in cancer therapy.

Agricultural Chemistry

Agrochemical Formulations

In agricultural applications, this compound is employed in the formulation of agrochemicals , enhancing pest control and crop protection strategies. Its effectiveness in these areas contributes to increased agricultural productivity and sustainability .

Material Science

Development of Novel Materials

This compound plays a role in material science by contributing to the development of new materials with enhanced properties, such as improved thermal stability and chemical resistance . These materials are beneficial for various applications, including coatings and plastics .

Biochemical Research

Biological Mechanisms and Pathways

Researchers utilize this compound to explore biological pathways and mechanisms. Its application aids in the discovery of new therapeutic targets and drug design processes. The compound's interactions with enzymes and receptors are studied through techniques like docking studies , which provide insights into its potential therapeutic applications .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material, ensuring accuracy and reliability in the detection and quantification of similar compounds . This application is crucial for maintaining quality control in pharmaceutical manufacturing.

Comparative Analysis Table

Analyse Chemischer Reaktionen

Substitution Reactions

The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under optimized conditions. Key examples include:

Mechanistic Insight : The bromine's electron-withdrawing effect activates the phenyl ring for NAS, while palladium catalysts enable cross-couplings to form biaryl systems .

Ester Group Transformations

The ethyl ester undergoes hydrolysis, reduction, and transesterification:

Thiazole Ring Modifications

The thiazole core participates in regioselective reactions:

Electrophilic Substitution

Nitration at the 5-position:

-

Reagents : HNO₃/H₂SO₄, 0°C → RT

-

Product : Ethyl 2-(4-bromophenyl)-5-nitrothiazole-4-carboxylate

Oxidation

Controlled oxidation of the thiazole sulfur:

-

Reagent : mCPBA (1.2 eq), CH₂Cl₂, 25°C

-

Product : this compound-1-oxide

-

Spectral Data :

NMR (CDCl₃) δ 8.21 (s, 1H), 7.89 (d, J=8.4 Hz, 2H)

Catalytic Coupling Reactions

The bromine and thiazole nitrogen enable metal-catalyzed couplings:

| Reaction | Catalytic System | Application | Efficiency | Source |

|---|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄ | Synthesis of N-aryl derivatives | 73% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | Alkynylated thiazoles | 81% |

Key Finding : Pd-based systems show higher functional group tolerance compared to Cu catalysts in coupling reactions .

Synthetic Utility in Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazole Formation :

Reaction with hydrazine yields ethyl 2-(4-bromophenyl)thiazolo[4,5-c]pyrazole-5-carboxylate (62% yield). -

Triazole Synthesis :

Click chemistry with benzyl azide produces 1,2,3-triazole-linked thiazoles under Cu(I) catalysis.

Stability and Reaction Optimization Data

Critical parameters for reproducible results:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C (NAS), 25°C (Ox.) | ±10°C variation reduces yield by 15–20% |

| Solvent | DMF (NAS), CH₂Cl₂ (Ox.) | Polar aprotic solvents preferred |

| Catalyst Loading | 2–5 mol% Pd | <2% leads to incomplete conversion |

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTSPSRXMTVFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659423 | |

| Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-75-1 | |

| Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.